molecular formula C11H9F3N2S B1409548 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine CAS No. 1781349-81-2

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Cat. No. B1409548
CAS RN: 1781349-81-2
M. Wt: 258.26 g/mol
InChI Key: XOZFXQRQGIAFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, also known as 5-MTT, is a chemical compound used in research laboratories for a variety of purposes. It is a trifluoromethyl-phenyl derivative of the thiazol-2-ylamine family, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry, as it can enhance the biological activity and metabolic stability of drugs . This moiety is found in several FDA-approved drugs, indicating its importance in drug design. The compound’s structure could be utilized in the development of new drugs with improved efficacy and safety profiles.

Antitumor Agents

Thiazole derivatives, like our compound of interest, have shown potential in antitumor activity. Their ability to interfere with various biological pathways makes them valuable in cancer research for the development of targeted therapies .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors, which can be exploited in the treatment of various diseases. By inhibiting specific enzymes, they can regulate biological pathways that are crucial in disease progression.

Each of these fields presents a unique application of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine , demonstrating the compound’s versatility and potential in scientific research. The detailed chemistry and uses of similar trifluoromethyl group-containing compounds can provide a foundation for further exploration of this compound’s capabilities .

properties

IUPAC Name

5-methyl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-4-2-3-5-8(7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZFXQRQGIAFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.